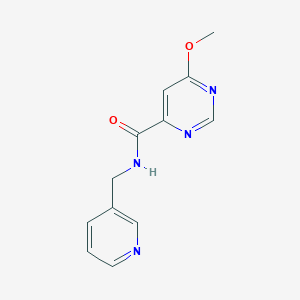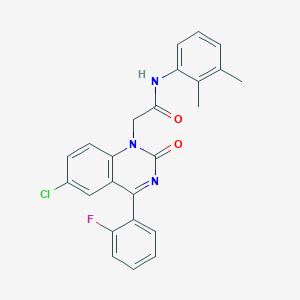![molecular formula C17H22N6O2 B2492593 3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898448-89-0](/img/structure/B2492593.png)
3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocycles involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of "purino[7,8-g]-6-azapteridines" and "[1,2,4]triazino-[3,2-f]purines" was achieved through the heating of "7,8-diamino-1,3-dimethylxanthine" with hydrochloric acid or by its reaction with alloxan followed by methylation, yielding compounds with significant yields and demonstrating the complex synthetic routes involved in producing such molecules (Ueda et al., 1987).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied, revealing intricate details about their crystallography and conformation. For example, the crystal structure of "3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione" was determined through X-ray single crystal diffraction, highlighting the orthorhombic space group and providing insights into the molecular dimensions and bond lengths indicative of significant double bond character (Qing-min et al., 2004).
Chemical Reactions and Properties
The reactivity and chemical properties of triazine derivatives are influenced by their molecular structure. For instance, the reaction of "3-ethylsulfonyl-1,2,4-triazines" with "B12H11SH2–" leads to the formation of boron-containing derivatives, showcasing the unexpected reactivity and the synthesis of novel compounds with potential applications in various fields (Azev et al., 2003).
Physical Properties Analysis
The physical properties of triazine derivatives, such as their crystalline structure and solubility, are crucial for their application in material science and chemistry. The study of "ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds" revealed different rotation restrictions around the C(Ar)-N bonds, demonstrating the importance of stereochemical considerations in the design of ligands and complexes (Hermon & Tshuva, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Triazine derivatives have been synthesized and investigated for their biological activities, such as antitumor and vascular relaxing effects. For instance, novel heterocycles including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized, showing activity against P388 leukemia, although specific vascular relaxing effects were not potent (Ueda et al., 1987).
Chemical Synthesis and Catalysis
Research has also focused on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This method highlighted the catalyst's easy recovery, reusability, and excellent activity, along with solvent-free conditions under microwave irradiation, presenting a significant advancement in the synthesis of complex organic molecules (Rahmani et al., 2018).
Materials Science and Polymer Chemistry
Triazine derivatives have been applied in materials science, particularly in the synthesis and study of new polymers. For example, isopropenyl-1,3,5-triazine derivatives have been used to prepare polymers and copolymers with unique properties such as side-chain crystallization, demonstrating the versatility of triazine compounds in designing materials with specific thermal and physical characteristics (Yuki et al., 1991).
Anticancer, Anti-HIV, and Antimicrobial Activities
Furthermore, triazine derivatives have been synthesized for potential applications in pharmacology, including anticancer, anti-HIV, and antimicrobial activities. Some derivatives have shown considerable activity against specific cancer cell lines, moderate anti-HIV activity, and antimicrobial effectiveness against certain bacteria, underscoring the potential of triazine compounds in medicinal chemistry (Ashour et al., 2012).
Propiedades
IUPAC Name |
3,9-dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-10(2)7-22-15(24)13-14(20(6)17(22)25)18-16-21(13)9-12(5)19-23(16)8-11(3)4/h1,3,7-9H2,2,4-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPSCZTZUZFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16798120 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)


![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)

![2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2492523.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)
![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)